Trifluoroacetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of Trifluoroacetohydrazide derivatives, such as 1-Trifluoroacetyl-2-(4-aminophenyl)hydrazide, has been achieved through the reaction of 4-nitrophenylhydrazide with trifluoroacetyl anhydride. Optimal reaction conditions have been established to yield these compounds, which are characterized using techniques like 1H NMR, IR, MS, and elemental analysis (Liu Yu-ting, 2005).
Molecular Structure Analysis
The molecular structure of Trifluoroacetohydrazide compounds is elucidated through various spectroscopic methods, ensuring the correct identification of synthesized materials. Structural determinations are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
Trifluoroacetohydrazide participates in diverse chemical reactions, showcasing its versatility in organic synthesis. For instance, reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with amines lead to the synthesis of Trifluoromethylated 4-Pyridones and Aminoenones, highlighting the compound's reactivity towards nucleophilic attack and cyclization (V. V. Fedin et al., 2022).
Physical Properties Analysis
The physical properties of Trifluoroacetohydrazide derivatives, such as melting points, boiling points, and solubility, are determined through standard laboratory techniques. These properties are influenced by the molecular structure and are critical for applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of Trifluoroacetohydrazide, including acidity, basicity, reactivity towards other chemical species, and stability under various conditions, are thoroughly investigated. Studies reveal that Trifluoroacetic acid-mediated reactions, for example, play a significant role in the synthesis of complex organic molecules, demonstrating the compound's utility as a reagent and catalyst in organic synthesis (Kelin Li et al., 2005).
Scientific Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) of Proteins :
- TFA is widely used as a mobile phase additive for protein analysis in reversed phase liquid chromatography (RPLC). It provides symmetrical and narrow peak shapes but can decrease mass spectrometric sensitivity. Alternatives like 10mM formate buffer pH 3 were found to be promising for improving MS sensitivity by 5 times compared to TFA (Bobály et al., 2015).
Catalysis in Organic Synthesis :
- Scandium Trifluoromethanesulfonate is an effective Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. It is especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis Applications of TFA :
- TFA is used in organic synthesis as a solvent, catalyst, and reagent, aiding in various chemical transformations such as rearrangements, deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).
Safety and Toxicity Considerations :
- There is a report of a case study involving dermal exposure to TFA, highlighting the differences in toxicity between TFA and hydrofluoric acid. The study suggests that while structurally similar, TFA does not appear to have similar toxicity as hydrofluoric acid (Sun & Corbett, 2017).
Use in Medicinal Chemistry :
- Trifluoromethyl groups, like those in TFA, have significant application areas in pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and anti-infective therapeutics (Jeschke et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUCCBIWEUKISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281969 | |
Record name | 2,2,2-trifluoroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetohydrazide | |
CAS RN |
1538-08-5 | |
Record name | 1538-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-trifluoroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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